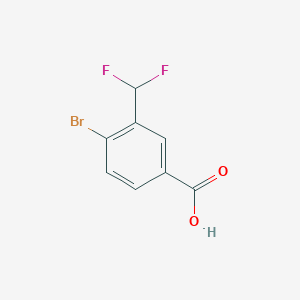

4-Bromo-3-(difluoromethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3-(difluoromethyl)benzoic acid is a chemical compound with the CAS Number: 2167386-60-7 . It has a molecular weight of 251.03 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrF2O2/c9-6-2-1-4 (8 (12)13)3-5 (6)7 (10)11/h1-3,7H, (H,12,13) . This indicates that the molecule consists of a benzoic acid group with bromine and difluoromethyl substituents.Physical and Chemical Properties Analysis

This compound is a solid compound . It is stored at ambient temperature .Aplicaciones Científicas De Investigación

Environmental Degradation and Fate Studies

Research on polyfluoroalkyl chemicals, which share some structural similarities with 4-Bromo-3-(difluoromethyl)benzoic acid in terms of fluorination, has been extensive. These studies focus on understanding the environmental fate, degradation processes, and potential for bioaccumulation of these compounds. For instance, Liu and Avendaño (2013) reviewed microbial degradation pathways and environmental persistence of polyfluoroalkyl chemicals, highlighting the complexity of their behavior in the environment (Liu & Avendaño, 2013).

Synthesis and Chemical Transformations

The synthesis of brominated and fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, showcases methodologies that might be applicable to the synthesis or functionalization of this compound. These methodologies involve cross-coupling reactions and the handling of potentially hazardous materials, offering a glimpse into the synthetic challenges and solutions associated with such compounds (Qiu et al., 2009).

Applications in Material Science

The study of benzene-1,3,5-tricarboxamide by Cantekin, de Greef, and Palmans (2012) discusses the utility of benzene tricarboxamides in forming supramolecular structures, which could be relevant for the design of new materials or nanostructures. The structurally precise assembly driven by hydrogen bonding and other non-covalent interactions highlights the potential for using similarly structured compounds, like this compound, in materials science (Cantekin et al., 2012).

Environmental and Health Impact Studies

Given the environmental persistence and bioaccumulation concerns associated with fluorinated compounds, research into their toxicological and environmental impacts is crucial. For example, Houde et al. (2006) conducted a review on the biological monitoring of polyfluoroalkyl substances, shedding light on the challenges of tracking and assessing the risks of such compounds in aquatic and terrestrial ecosystems (Houde et al., 2006).

Safety and Hazards

The safety information available indicates that 4-Bromo-3-(difluoromethyl)benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, avoid contact with skin and eyes, and not to ingest the compound . In case of contact with skin, it is recommended to wash with plenty of soap and water .

Propiedades

IUPAC Name |

4-bromo-3-(difluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,7H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKUQEMAVZWRMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorobenzenesulfonyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2667552.png)

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2667557.png)

![2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/no-structure.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2667563.png)

![6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2667565.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-chlorobenzenecarboxamide](/img/structure/B2667571.png)